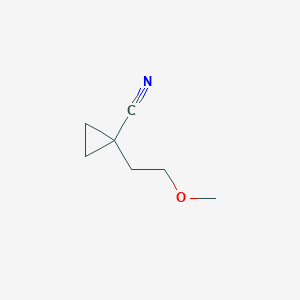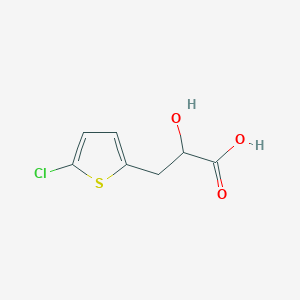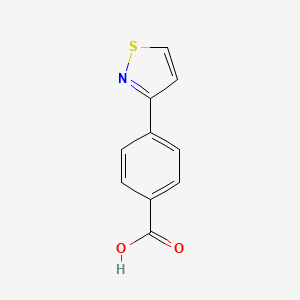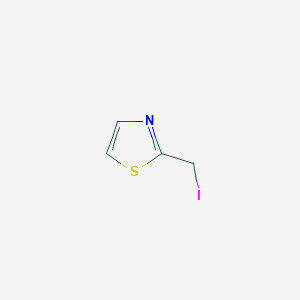
2-(Iodomethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with an iodomethyl group at the second position. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of the iodomethyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-1,3-thiazole typically involves the iodination of 2-methyl-1,3-thiazole. One common method is the reaction of 2-methyl-1,3-thiazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an iodonium intermediate, which subsequently undergoes nucleophilic substitution to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of microreactors can enhance reaction rates and selectivity, allowing for the production of large quantities of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Iodomethyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding thiazole derivatives.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding methylthiazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (acetonitrile, dichloromethane), and bases (triethylamine, sodium hydroxide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), and acidic or basic conditions.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Thiazole derivatives with various functional groups.
Oxidation: Thiazole aldehydes or carboxylic acids.
Reduction: Methylthiazole.
Scientific Research Applications
2-(Iodomethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-1,3-thiazole depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The iodomethyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules and altering their function.
Comparison with Similar Compounds
- 2-(Bromomethyl)-1,3-thiazole
- 2-(Chloromethyl)-1,3-thiazole
- 2-(Fluoromethyl)-1,3-thiazole
Comparison: 2-(Iodomethyl)-1,3-thiazole is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives under mild conditions.
Properties
Molecular Formula |
C4H4INS |
|---|---|
Molecular Weight |
225.05 g/mol |
IUPAC Name |
2-(iodomethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H4INS/c5-3-4-6-1-2-7-4/h1-2H,3H2 |
InChI Key |
JDQMMEAURZBMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


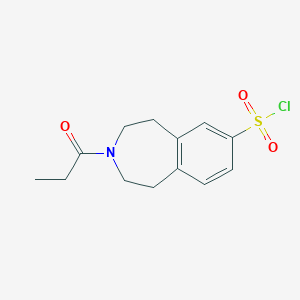
![tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B13193430.png)
![4-[(6-Methoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13193432.png)


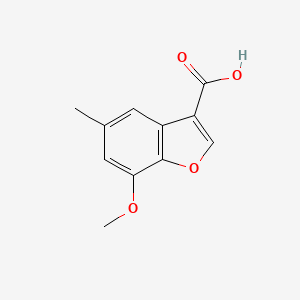

![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)
